molecular formula C9H14Sn B048045 Trimethyl(phenyl)tin CAS No. 934-56-5

Trimethyl(phenyl)tin

Cat. No. B048045
CAS RN: 934-56-5
M. Wt: 240.92 g/mol
InChI Key: COHOGNZHAUOXPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyl(phenyl)tin compounds are synthesized through reactions involving trimethyltin chloride with various organic and inorganic ligands. For instance, the reaction with 2,5-dimercapto-4-phenyl-1,3,4-thiodiazole leads to the formation of a new complex characterized by X-ray crystallography, showing a distorted trigonal bipyramidal geometry and a 1D infinite chain through intermolecular interactions (Zhang Ru-fen, 2005). Coordination polymers with mixed ligands demonstrate the versatility in synthesis approaches and the potential for creating compounds with diverse structures (Chun-lin Ma et al., 2006).

Molecular Structure Analysis

The molecular structure of trimethyl(phenyl)tin compounds varies significantly depending on the ligands involved. Structures ranging from trigonal bipyramidal to tetrahedral geometries have been observed. For instance, the X-ray structure investigation of trimethyltin α-phenyl-α-oxoacetate reveals associations in chains due to coordination bonds, highlighting the structural versatility of these compounds (T. Sizova et al., 1993).

Chemical Reactions and Properties

Trimethyl(phenyl)tin compounds participate in various chemical reactions, demonstrating a range of chemical properties such as the ability to form coordination polymers, and engage in ring-opening polymerization reactions. For instance, the reaction with 5-nitroisophthalic acid and its derivatives shows the formation of complexes with trigonal bipyramidal geometries, illustrating the reactive versatility and potential for creating new materials (Chun-lin Ma et al., 2006).

Physical Properties Analysis

The physical properties, such as crystalline structure and bonding interactions, are pivotal in understanding the behavior of trimethyl(phenyl)tin compounds. X-ray diffraction analysis provides insights into the solid-state supramolecular structure, revealing unique polymer chains and coordination geometries that influence the compound's physical characteristics and applications (K. Molloy et al., 1995).

Chemical Properties Analysis

Trimethyl(phenyl)tin compounds exhibit diverse chemical properties, including the ability to undergo various types of chemical reactions, form complexes with different geometries, and interact with a wide range of ligands. These properties are crucial for their application in synthesis, catalysis, and materials science. For instance, their use in ring-opening polymerization of trimethylene carbonate showcases their catalytic capabilities and potential in polymer science (D. Darensbourg et al., 2005).

Scientific Research Applications

  • Trimethyl-tin, along with probenecid and phenylglyoxal, inhibits the release of acetylcholine in Torpedo synaptosomes, suggesting a link between anion distribution during depolarization and acetylcholine release (Morot-Gaudry, 1984).

  • Trimethoprim-tin complexes have been found effective in reducing photodecomposition and photo-oxidation in PVC films, particularly those containing three phenyl groups (Yaseen et al., 2021).

  • The compound plays a role in the preparation of trihalomethyl-tin compounds by reacting with organolithium reagents at low temperatures (Seyferth & Armbrecht, 1969).

  • It is involved in the formation of unique coordination patterns, as seen in a tetrameric trimethyltin(IV) N-nitroso-N-phenylhydroxylaminato complex which forms a 20-membered carbon-free metallamacrocycle (Deák et al., 1999).

  • Trimethyltin -phenyl--oxoacetate's X-ray structure reveals two independent molecules with identical conformations, linked by coordination bonds and hydrogen bonds (Sizova et al., 1993).

  • Organotin(IV) complexes based on 2-phenylbutyric acid show high antibacterial action against plant pathogens and potential as drugs (Naz et al., 2020).

  • Its derivatives, such as triorganotin(IV), have promising antimicrobial activities, with structures potentially linking activity to their structure (Bhatra et al., 2017).

  • Microglial activation in response to trimethyl tin-induced neuronal necrosis precedes astrogliosis, highlighting the role of microglia as an endogenous source of CNS macrophages (McCann et al., 1996).

Safety And Hazards

Trimethyl(phenyl)tin is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and very toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

trimethyl(phenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHOGNZHAUOXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239415
Record name Stannane, trimethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, trimethylphenyl-

CAS RN

934-56-5
Record name Stannane, trimethylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, trimethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, trimethylphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
JB Pedley, HA Skinner - Transactions of the Faraday Society, 1959 - pubs.rsc.org
… Measurements of the heats of reaction with bromine vapour at 25C of trimethyl phenyl tin, … reports on the heats of bromination of trimethyl phenyl tin, trimethyl benzyl tin, trimethyl vinyl tin, …
Number of citations: 28 pubs.rsc.org
W Shen, L Wang - The Journal of Organic Chemistry, 1999 - ACS Publications
The Stille reaction of 1,1-dibromo-1-alkenes 1 with aryl- and vinylstannanes produces different products depending on the reaction conditions. When the reaction is run in toluene or 1,4-…
Number of citations: 220 pubs.acs.org
GE Rudebusch, LN Zakharov, SY Liu - Angewandte Chemie, 2013 - Wiley Online Library
The biphenyl scaffold can be considered a privileged structural motif in medicinal chemistry.[1] Biaryl compounds have shown a wide range of therapeutic activities, including antifungal, …
Number of citations: 52 onlinelibrary.wiley.com
C Eaborn, RA Jackson, R Pearce - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Electrochemical reduction of aryltrimethyl-silanes and -germanes affords a convenient preparative route to silyl- and germyl-substituted cyclohexa-1,4-dienes, since in most cases the …
Number of citations: 3 pubs.rsc.org
JW Waggoner, M Belkin, KL Sutton… - Journal of Analytical …, 1998 - pubs.rsc.org
A novel, low power, reduced pressure, helium inductively coupled plasma source (LP/RP-He-ICP), operated at an estimated incident rf power of 12–15 W and pressures ranging from …
Number of citations: 39 pubs.rsc.org
E Shirakawa, Y Nakao, H Yoshida… - Journal of the American …, 2000 - ACS Publications
Allylstannanes are one of the most versatile synthetic reagents that react with electrophilic substrates such as carbonyl compounds and organic halides to give a variety of olefinic …
Number of citations: 51 pubs.acs.org
RC Putnam, H Pu - Journal of Chromatographic Science, 1965 - academic.oup.com
… With Columns K and P the only exceptions are the unsaturated compounds, trimethyl vinyl tin, tetravinyl tin and trimethyl phenyl tin. These show an approximate average exaltation of …
Number of citations: 14 academic.oup.com
A Omrane, B Zlatopolskiy… - The 23rd International …, 2019 - juser.fz-juelich.de
Aim: Numerous Pd‐catalyzed cross‐couplings like Sonogashira, Suzuki‐Miyaura, Heck, and Stille reactions proved to be valuable tools for the site specific labeling of biopolymers. The …
Number of citations: 2 juser.fz-juelich.de
F Zarrad, BD Zlatopolskiy, P Krapf, J Zischler… - Molecules, 2017 - mdpi.com
In a recent contribution of Scott et al., the substrate scope of Cu-mediated nucleophilic radiofluorination with [ 18 F]KF for the preparation of 18 F-labeled arenes was extended to aryl- …
Number of citations: 41 www.mdpi.com
JB Pedley - 1959 - search.proquest.com
… Measurements have been made of the heats of reaction of bromine vapour at 25C with trimethyl phenyl tin, trimethyl benzyl tin, trimethyl vinyl tin and tetrabutyl tin. The heat of …
Number of citations: 2 search.proquest.com

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